Boc-L-2,4-diaminobutyric acid
Description
Boc-L-2,4-diaminobutyric acid is a chemically modified amino acid that serves as a crucial building block in various scientific research applications, particularly within peptide chemistry and drug development. Its structure, which combines the non-naturally occurring amino acid L-2,4-diaminobutyric acid with a protective chemical group, makes it a versatile tool for synthesizing complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427149 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25691-37-6 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc L 2,4 Diaminobutyric Acid and Its Derivatives
Stereoselective Synthesis Approaches to L-2,4-Diaminobutyric Acid Precursors
The creation of L-2,4-diaminobutyric acid (L-Dab) with the correct stereochemistry is paramount. Researchers have successfully utilized readily available chiral starting materials like L-glutamine and L-homoserine to achieve this.
Utilization of L-Glutamine and Homoserine as Starting Materials
L-glutamine serves as a common precursor for the synthesis of L-2,4-diaminobutyric acid. One established method involves the protection of the α-amino group of L-glutamine with a benzyloxycarbonyl (Cbz) group. patsnap.com The amide bond is then degraded using bis(trifluoroacetic acid)iodobenzene, followed by hydrogenation to remove the Cbz protecting group, yielding L-Dab. patsnap.com Another approach begins with the Boc protection of L-glutamine under alkaline conditions to produce N-Boc-L-glutamine. google.com
L-homoserine is another valuable starting material. A patented synthesis method starts with the protection of the amino and carboxyl groups of homoserine. google.com A phthaloyl (Pht) group is introduced via a Mitsunobu reaction. Subsequent debenzylation, removal of the Pht group, and finally, cleavage of the Boc group result in the final product. google.com This multi-step process offers a high reaction yield and mild reaction conditions. google.com The biosynthesis of 2,4-diaminobutyric acid from L-homoserine has also been studied in organisms like Lathyrus sylvestris. nih.govacs.org
Chiral Control and Diastereoselectivity in Unnatural Amino Acid Synthesis
Achieving high diastereoselectivity is a central challenge in the synthesis of unnatural amino acids. nih.gov One effective strategy involves the alkylation of enolates bound to a chiral auxiliary, such as α-tert-butanesulfinamide. acs.orgrsc.org This method can produce mono- and α,α-disubstituted amino acid derivatives with good to high diastereoselectivities. acs.org Computational studies suggest that a chelated transition state directs the electrophile to the convex face of a transient bicyclic intermediate, ensuring chiral control. acs.org
Iron-catalyzed reactions have also emerged as a powerful tool for diastereoselective synthesis. rsc.orgacs.org Using an inexpensive iron salt as a catalyst, readily available starting materials like 2-phthaloyl acrylamide (B121943) and alkenes can be converted into unnatural chiral (S)-α-amino acids with γ-quaternary carbon centers. rsc.orgacs.org This method is advantageous due to its use of simple substrates, mild conditions, and high diastereoselectivity. acs.org
| Starting Material | Key Reagents/Steps | Outcome |
| L-Glutamine | 1. Cbz protection 2. Bis(trifluoroacetic acid)iodobenzene 3. Hydrogenation | L-2,4-diaminobutyric acid patsnap.com |
| L-Homoserine | 1. Protection of amino and carboxyl groups 2. Mitsunobu reaction (Pht introduction) 3. Debenzylation 4. Removal of Pht and Boc groups | 2,4-diaminobutyric acid derivatives google.com |
| Chiral α-sulfinamido esters | Alkylation with a chiral auxiliary | Mono- and α,α-disubstituted amino acid derivatives with high diastereoselectivity acs.org |
| 2-Phthaloyl acrylamide and alkenes | Iron salt catalyst, phenylsilane | Unnatural chiral (S)-α-amino acids with γ-quaternary carbon centers acs.org |
Protecting Group Strategies in Boc-L-2,4-Diaminobutyric Acid Synthesis
The presence of two amino groups in 2,4-diaminobutyric acid necessitates a sophisticated protecting group strategy to enable selective modification at each site. The tert-butyloxycarbonyl (Boc) group is commonly used for the α-amino group, while orthogonal protecting groups are employed for the γ-amino group.
Nα-Boc Protection Techniques
The Nα-Boc (tert-butyloxycarbonyl) protecting group is a cornerstone in peptide synthesis due to its stability and ease of introduction and removal. chemimpex.com For L-2,4-diaminobutyric acid, the α-amino group is typically protected by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A patented method specifies the molar ratio of homoserine to di-tert-butyl dicarbonate to be between 1:1 and 1:2 in a mixed solvent of ethanol (B145695) and water. google.com This protection enhances the stability and solubility of the amino acid, making it suitable for subsequent steps in peptide synthesis. chemimpex.com
Orthogonal Protection of the γ-Amino Group (e.g., Fmoc, Alloc)
Orthogonal protection allows for the selective removal of one protecting group without affecting others. This is crucial for synthesizing complex peptides with branches or other modifications at the γ-amino group of Dab.
Common orthogonal protecting groups for the γ-amino group include:
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group is often used in combination with the acid-labile Boc group. The Fmoc group can be cleaved using a solution of piperidine (B6355638) in dimethylformamide (DMF).
Alloc (allyloxycarbonyl): The Alloc group offers another layer of orthogonality, as it is removed under different conditions than both Boc and Fmoc. It is selectively cleaved using palladium-catalyzed reactions, such as with Pd(PPh₃)₄ in the presence of a scavenger like morpholine. iris-biotech.de This strategy is particularly useful for synthesizing branched or cyclic peptides.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): These groups are stable under standard Fmoc and Boc deprotection conditions and are typically removed using hydrazine (B178648) in DMF. peptide.com The more sterically hindered ivDde group was developed to address issues of migration and premature loss observed with Dde during long syntheses. peptide.com
| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal To |
| Boc | tert-butyloxycarbonyl | Acid (e.g., TFA) | Fmoc, Alloc, Dde/ivDde |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., 20% piperidine in DMF) | Boc, Alloc, Dde/ivDde |
| Alloc | allyloxycarbonyl | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, Dde/ivDde |
| Dde/ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl / isovaleryl | 2% Hydrazine in DMF peptide.com | Boc, Fmoc, Alloc |
Selective Deprotection Methodologies in Multi-Step Synthesis
The ability to selectively remove protecting groups at specific stages of a synthesis is critical for creating complex peptide architectures.
Removal of Fmoc: The Fmoc group is readily removed by treatment with a solution of 20% piperidine in DMF.
Removal of Alloc: The Alloc group is cleaved under mild conditions using a palladium(0) catalyst and a scavenger. iris-biotech.de
Removal of Dde/ivDde: The standard method for removing Dde and ivDde protecting groups is treatment with 2% hydrazine in DMF. peptide.com It is important to note that these conditions can also remove Fmoc groups, so the N-terminal residue should be protected with a Boc group if Fmoc is present elsewhere in the peptide. peptide.com Alternatively, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can selectively remove Dde in the presence of Fmoc groups. peptide.com
Removal of Mtt (Methyltrityl): The Mtt group, also used to protect the side-chain amine of Dab, can be selectively removed under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS). peptide.com
The careful selection and sequential removal of these protecting groups provide chemists with the tools to synthesize highly complex and functional peptides based on the this compound scaffold.
Novel Synthetic Routes and Process Optimization
The synthesis of this compound (Boc-Dab-OH) and its related structures has evolved from traditional, often cumbersome methods to more streamlined and efficient protocols. These modern approaches prioritize high yields, mild reaction conditions, and ease of purification.
One-Pot Synthesis and Multi-Step Sequences
In parallel, multi-step sequences have been optimized for efficiency and yield. A notable six-step synthesis starts from homoserine, involving protection of the amino and carboxyl groups, introduction of a phthaloyl (pht) group via a Mitsunobu reaction, followed by debenzylation, and removal of the pht and Boc protecting groups. google.com This method is reported to have a high reaction yield and involves mild conditions, making separation and purification more convenient. google.com Another route begins with L-Glutamine, which undergoes Boc protection, followed by degradation with sodium hypochlorite (B82951) to yield the L-2-N-Boc-4-aminobutyric acid crude product. google.com
Table 1: Comparison of Selected Multi-Step Synthetic Sequences for Diaminobutyric Acid Derivatives
| Starting Material | Key Steps | Final Product Type | Reported Advantages |
|---|---|---|---|
| L-Homoserine | Amino/carboxyl protection, Mitsunobu reaction (pht group introduction), debenzylation, deprotection (pht, Boc) | L-2,4-Diaminobutyric acid derivative | High reaction yield, convenient separation and purification, mild reaction conditions. google.com |
| L-Glutamine | Boc protection, degradation with sodium hypochlorite, purification with ion-exchange resin | L-2,4-Diaminobutyric acid hydrochloride | Short synthetic route, easy operation, high yield, suitable for industrial production. google.com |
| Nα-Fmoc-Gln-OH | Synthesis of Z-Dab-OH, followed by protection steps | Fmoc-Dab(Boc)-OH | Avoids insolubility issues encountered with direct Hofmann rearrangement of Fmoc-Gln-OH. nih.gov |
| Boc-protected precursors | Multiple approaches including substitution of bromo intermediates or ring-opening of lactams | N-methylated Fmoc-Dab derivatives | Various established routes, though some are criticized for being multi-step and requiring protecting group swaps. uq.edu.au |
Polymer-Supported Reagent Mediated Synthesis
The use of polymer-supported reagents offers significant advantages in chemical synthesis, primarily by simplifying product purification. In the context of Boc-Dab-OH synthesis, this approach has been effectively demonstrated.
A facile synthesis of Nα-protected-L-α,γ-diaminobutyric acids utilizes a polymer-supported hypervalent iodine reagent, specifically poly[(4-diacetoxyiodo)styrene] (PSDIB). nih.gov The Hofmann rearrangement of Nα-Boc-L-Gln-OH is mediated by PSDIB in water, affording Nα-Boc-L-α,γ-diaminobutyric acid in a high yield of 87%. nih.govmedkoo.com The key benefit of this method is the ease of removing the reagent and its byproducts; they are simply filtered off, leaving the product in the solution. This circumvents the need for complex chromatographic purification. The same reagent was used to prepare the Nα-Z-derivative in 83% yield. nih.gov
Table 2: Polymer-Supported Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid
| Starting Material | Reagent | Solvent | Yield | Key Advantage |
|---|---|---|---|---|
| Nα-Boc-L-Gln-OH | Poly[(4-diacetoxyiodo)styrene] (PSDIB) | Water | 87% | Simplified purification via filtration of the polymer-supported reagent. nih.gov |
Scalability and Efficiency Considerations in Laboratory and Industrial Preparations
The six-step synthesis from homoserine also presents advantages for larger-scale production, citing mild reaction conditions that are convenient for later-stage manufacturing. google.com The efficiency of the polymer-supported synthesis, with its high yields and dramatically simplified purification, also makes it an attractive candidate for scalable preparations. nih.gov In contrast, some traditional routes, such as those using expensive reagents like bis(trifluoroacetic acid) iodobenzene (B50100) or harsh hydrogenation conditions, are considered to have poor practical applicability for large-scale synthesis due to cost and safety concerns. google.com
Table 3: Scalability and Efficiency of Selected Synthetic Methods
| Method | Starting Material | Key Features | Suitability for Scale-Up |
|---|---|---|---|
| Hofmann Degradation | L-Glutamine | Short route, simple operation, few pollutants, high yield. | Described as an "ideal scheme of industrialized production amplification". google.com |
| Multi-step Synthesis | L-Homoserine | High yield, mild conditions, convenient purification. | Favorable for later-stage production due to mild conditions. google.com |
| One-Pot N-methylation | Fmoc-Dab(Boc)-OH | Quick, facile, high selectivity. | Fully scalable to multi-gram synthesis with high yields (95%). uq.edu.aursc.org |
| Polymer-Supported Synthesis | Nα-Boc-L-Gln-OH | High yield (87%), simple filtration-based purification. | High efficiency and simple work-up suggest good potential for scalability. nih.gov |
Advanced Derivatization and Structural Modifications of Boc L 2,4 Diaminobutyric Acid
Side Chain Functionalization and Heterocyclic Incorporations
The γ-amino group of Boc-L-2,4-diaminobutyric acid serves as a versatile handle for a variety of chemical modifications. One significant strategy involves intramolecular cyclization to form heterocyclic structures. For instance, treatment of Nα-Boc-(2S)-2,4-diaminobutyric acid with the BOP reagent ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) leads to the formation of a five-membered lactam in a 54% yield. This transformation provides a conformationally constrained dipeptide analogue, a valuable scaffold in peptidomimetic studies.
Furthermore, the reaction of Fmoc-Dab(Boc)-OH with formaldehyde (B43269) under acidic catalysis can lead to the formation of a six-membered cyclic pyrimidine-based analogue. rsc.org This reaction proceeds as the major product, particularly when using reductive alkylation conditions with reagents like sodium cyanoborohydride (NaCNBH₃). rsc.org The formation of such heterocyclic systems introduces significant conformational rigidity and alters the physicochemical properties of the parent amino acid, offering unique building blocks for drug design.
Another approach to side-chain functionalization involves the reaction with various electrophiles after selective deprotection of the γ-amino group. This allows for the introduction of a wide range of functionalities, including but not limited to, acyl groups, alkyl groups, and reporters such as fluorescent probes. These modifications are instrumental in creating tailored molecules for specific biological applications.
Synthesis of N-Methylated and Other Alkylated Derivatives
N-methylation of peptide backbones and amino acid side chains is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate binding affinity. rsc.org For this compound derivatives, both mono- and bis-methylation of the side-chain amino group have been achieved through innovative synthetic methodologies.
A facile, one-pot procedure has been developed for the synthesis of mono- and bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids. rsc.org This method involves the cyclization of the Fmoc-amino acid with formaldehyde to form a heterocyclic intermediate, such as a pyrimidine (B1678525) in the case of Dab. rsc.orgchemimpex.com Subsequent removal of the Boc protecting group from the side chain with formic acid, followed by reductive amination with NaCNBH₃, yields the N(γ)-methylated heterocyclic product. This intermediate can then be ring-opened using triethylsilane (TFA-Et₃SiH) upon heating to furnish the desired N,N-bis(methyl)-L-2,4-diaminobutyric acid derivative quantitatively. rsc.org A similar sequence, omitting the final methylation step, can provide the mono-methylated derivative. medchemexpress.com
The synthesis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-t-butyloxycarbonyl-Nγ-methyl-L-2,4-diaminobutyric acid [Fmoc-L-Dab(Boc,Me)-OH] is a key example of a selectively alkylated derivative used in solid-phase peptide synthesis (SPPS). The presence of the methyl group can provide enhanced stability to the resulting peptide.
Beyond methylation, the side chain can be subjected to other alkylation reactions. For example, double reductive alkylation of Nα-protected diamino acids with N-protected amino aldehydes in the presence of sodium cyanoborohydride provides access to derivatives with branched side chains. researchgate.net
Conjugation Strategies for Hybrid Molecular Architectures
The unique structure of this compound, with its differentially protected amino groups, makes it an excellent scaffold for the construction of complex hybrid molecules. These conjugates can be broadly categorized into peptide-based and non-peptidic structures, each with distinct applications in biomedical research.
Peptide-Based Conjugates and Analogs
This compound and its derivatives are fundamental building blocks in the synthesis of a wide variety of peptide analogs and peptidomimetics. chemimpex.comchemimpex.compeptide.com The incorporation of Dab into a peptide sequence allows for the introduction of a branching point or a site for cyclization.
Sidechain-to-sidechain cyclization is a common strategy to create conformationally constrained peptides with improved biological activity and stability. This can be achieved by forming an amide bond between the side chain of a Dab residue and the side chain of an acidic amino acid like aspartic or glutamic acid. acs.org The synthesis of such cyclic peptides often relies on an orthogonal protection strategy where the side-chain protecting groups of the two amino acids can be selectively removed while the peptide is still attached to the solid support.
Boc-L-Dab derivatives have been incorporated into various biologically active peptides. For example, they have been used in the synthesis of opioid peptidomimetics, where the unnatural amino acid can influence receptor binding affinity and efficacy. nih.gov In another study, Nα-Fmoc-Nγ-Boc-L-diaminobutyric acid was used in the synthesis of 2,6-disubstituted anthraquinones designed to inhibit the activities of HIV-1 NC and Tat proteins. acs.org
The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, also heavily utilizes building blocks like Boc-L-Dab-OH. These efforts aim to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. nih.gov
Non-Peptidic Bioconjugates for Research Applications
The versatility of this compound extends beyond peptide chemistry, enabling its conjugation to a variety of non-peptidic molecules for diverse research applications, including drug delivery and bio-imaging. chemimpex.comchemimpex.comnetascientific.com
One notable example is the conjugation of Boc-L-Dab(Boc)-OH to natural products. In one study, it was used in the synthesis of derivatives of betulinic acid, a pentacyclic triterpenoid (B12794562) with cytotoxic properties. mdpi.comresearchgate.net The resulting amino acid esters of betulinic acid exhibited enhanced antitumor activity compared to the parent compound, with the Dab-containing conjugate showing significant induction of apoptosis. mdpi.com
The side chain of Dab can also serve as an attachment point for imaging agents. The general principle of bioconjugation often involves linking biomolecules to imaging agents like fluorescent probes or quantum dots. chemimpex.comchemimpex.com While specific examples detailing the direct conjugation of a fluorescent dye to the side chain of a lone Boc-L-Dab-OH are not abundant in readily available literature, the chemical principles for such a synthesis are well-established. The free amino group on the side chain, after deprotection, can readily react with activated esters of fluorescent dyes. For instance, phenanthridine–pyrene conjugates have been synthesized as fluorescent probes for DNA/RNA. beilstein-journals.org The synthesis involves the deprotection of a Boc-protected amino acid followed by coupling to pyrenecarboxylic acid. beilstein-journals.org This demonstrates a viable strategy for attaching such probes to the Dab side chain.
Furthermore, Dab derivatives have been incorporated into more complex non-peptidic architectures for specific applications. For instance, hairpin polyamide-chlorambucil conjugates containing an α-diaminobutyric acid turn moiety have been synthesized and evaluated for their DNA alkylation properties. oup.com These examples highlight the role of Boc-L-Dab-OH as a critical linker and scaffold in the development of sophisticated molecular probes and therapeutic agents.
Applications of Boc L 2,4 Diaminobutyric Acid in Chemical Sciences
Role in Peptide Chemistry and Peptidomimetic Design
The incorporation of non-proteinogenic amino acids like L-2,4-diaminobutyric acid (L-DABA) into peptide chains is a key strategy for developing peptidomimetics with enhanced stability, conformational constraint, and novel biological activities. The Boc-protected form of L-DABA is instrumental in these synthetic endeavors.
Boc-L-DABA and its orthogonally protected derivatives, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), are widely employed as building blocks in both solid-phase peptide synthesis (SPPS) and solution-phase methods. biosynth.comchemimpex.com In SPPS, the Boc or Fmoc group provides temporary protection for the α-amino group, which can be selectively removed to allow for the stepwise assembly of the peptide chain on a solid support. sigmaaldrich.com The use of such protected derivatives is crucial for producing therapeutic peptides with high yield and purity. chemimpex.comchemimpex.com The choice between Boc and Fmoc strategies depends on the desired orthogonal protection scheme; the Fmoc group is base-labile, while the Boc group is acid-labile, allowing for selective deprotection steps during complex syntheses. These derivatives are suitable for use with various versatile coupling agents in SPPS, such as TBTU, which helps to minimize racemization. biosynth.com
| Derivative | Synthesis Methodologies | Key Features |
| Boc-L-DABA | SPPS, Solution-Phase | Provides α-amino protection, allowing γ-amino group modification. |
| Fmoc-Dab(Boc)-OH | SPPS, Solution-Phase | Enables orthogonal protection strategy (acid-labile Boc vs. base-labile Fmoc). biosynth.comsigmaaldrich.com |
| Z-Dab(Boc)-OH DCHA salt | SPPS, Solution-Phase | Dicyclohexylammonium (DCHA) salt form enhances stability and handling. chemimpex.com |
Conformational constraint is a critical design element in modern peptidomimetics, as it can lock a peptide into its bioactive conformation, thereby increasing potency and selectivity. Boc-L-DABA is a key component in the synthesis of conformationally constrained dipeptide analogues. nih.gov The side-chain amino group can be used to form a lactam bridge with a carboxyl group from another amino acid in the peptide sequence. For instance, Nα-Boc-(2S)-2,4-diaminobutyric acid was used to synthesize a five-membered lactam ring, which serves as a rigid dipeptide surrogate. nih.gov This strategy of incorporating lactam-bridged dipeptides is a well-established method for introducing conformational constraints into peptides.
The side-chain amine of L-DABA serves as a convenient branching point for the construction of complex peptide architectures, including macrocyclic and branched peptides. By using an orthogonally protected derivative like Fmoc-Dab(Boc)-OH, the peptide chain can be extended from the α-amino group in a standard linear fashion. Subsequently, the Boc group on the γ-amino group can be selectively removed to allow for either the attachment of another peptide chain (creating a branched peptide) or intramolecular cyclization to form a macrocycle. chemimpex.com This approach is fundamental in creating libraries of structurally diverse peptides, such as bicyclic peptide libraries, for screening and drug discovery. nih.gov The ability to introduce branching is essential for developing molecules that can mimic complex protein surfaces or for creating multivalent ligands.
Contribution to Drug Discovery and Medicinal Chemistry Scaffolds
The structural features of Boc-L-DABA make it a valuable scaffold in medicinal chemistry, contributing significantly to the discovery of new therapeutic agents. chemimpex.comchemimpex.com
Boc-L-DABA is a versatile building block for synthesizing novel bioactive scaffolds designed to interact with specific biological targets. chemimpex.com The diaminobutyric acid moiety is found in various natural products with interesting biological properties. researchgate.net In medicinal chemistry, derivatives of L-DABA are incorporated into synthetic peptides and small molecules to develop new pharmaceuticals. chemimpex.comchemimpex.com For example, it is used to create complex structures for biological studies and to design compounds for developing peptide-based drugs that target specific pathways. chemimpex.comub.edu The ability to introduce the unique functionality of DABA allows researchers to fine-tune the steric and electronic properties of a molecule to enhance its interaction with enzymes or receptors. chemimpex.comresearchgate.net
| Application Area | Role of Boc-L-DABA Derivative | Example Research Focus |
| Antimicrobial Peptides | Serves as a component of synthetic antimicrobial peptides. biosynth.com | Engineering peptides with enhanced lytic activity and specificity. nih.gov |
| Enzyme Inhibitors | Used to build scaffolds for studying enzyme interactions. chemimpex.com | Development of agents targeting specific biological pathways. chemimpex.com |
| Therapeutic Peptides | Acts as a key building block for complex therapeutic agents. chemimpex.com | Synthesis of molecules for treating metabolic disorders. chemimpex.com |
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of compounds for high-throughput screening. slideshare.net The modular nature of peptides, assembled from amino acid building blocks, makes them highly amenable to combinatorial approaches. nih.gov Boc-L-DABA and its orthogonally protected counterparts are excellent building blocks for such libraries. They can be used in split-and-pool synthesis on solid-phase resins to create vast collections of peptides with diverse side-chain modifications at the DABA position. This strategy has been applied to the production of libraries of antimicrobial peptide analogues, where the goal is to discover new compounds with enhanced activity and specificity. nih.govnih.gov The use of such building blocks facilitates the creation of natural product mimics and other designed molecules for drug discovery programs. ub.edunih.gov
Development of Self-Immolative Linkers and Prodrug Components
Boc-L-2,4-diaminobutyric acid and its derivatives are instrumental in the design of self-immolative linkers, which are crucial components in advanced prodrug and drug delivery systems. researchgate.netgoogleapis.com These linkers are designed to spontaneously degrade and release an active drug molecule following a specific triggering event, such as enzymatic cleavage. researchgate.netelte.hu
Researchers have explored 4-aminobutyric acid derivatives as a class of self-immolative spacers that undergo rapid and spontaneous intramolecular cyclization to form γ-lactams under physiological conditions. researchgate.net This cyclization process facilitates the release of the therapeutic agent. researchgate.net Kinetic studies have demonstrated that these reactions can be very fast, with half-lives as short as a few seconds, making them highly efficient for drug release mechanisms. researchgate.net
In the context of prodrug development, derivatives of L-2,4-diaminobutyric acid have been incorporated into cytotoxic drug conjugates, such as those targeting Gonadotropin-releasing hormone (GnRH) and somatostatin (B550006) receptors on cancer cells. elte.hu The linker system, which can be cleaved by enzymes like cathepsin B found in lysosomes, relies on this self-immolative chemistry to ensure the targeted release of the cytotoxic payload within the cancer cell. elte.hu This strategy is also noted in patent literature, which identifies 2,4-diaminobutyric acid as a viable residue for constructing self-immolative linkers in therapeutic conjugates. googleapis.com
Utilization in Bioconjugation and Molecular Labeling
The unique structure of this compound makes it a valuable tool in bioconjugation, the process of chemically linking biomolecules to other molecules for various applications. chemimpex.comchemimpex.com The protected amino acid can be incorporated into peptides or other structures, and its side chain can be selectively modified for attachment. chemimpex.com
Attachment to Biomolecules for Diagnostic or Research Purposes
This compound is frequently used to attach peptides to a wide range of biomolecules, including proteins and nucleic acids, for diagnostic and research purposes. This process is fundamental to creating targeted drug delivery systems and advanced diagnostic tools. chemimpex.com By linking biomolecules to imaging agents or drugs, researchers can develop probes for targeted therapy and diagnostics. chemimpex.com
A particularly effective method involves using derivatives like Nα-Boc-Nγ-Azido-L-2,4-diaminobutyric acid. chemimpex.com The azido (B1232118) group on this compound is ideal for "click chemistry," a set of highly efficient and specific reactions that allow for the selective labeling of biomolecules. chemimpex.com This enables the straightforward attachment of the peptide to other molecules or surfaces, which is essential for developing diagnostics and therapeutics. chemimpex.comchemimpex.com This conjugation enhances the functionality and targeting capabilities of therapeutic agents. chemimpex.comchemimpex.com
Emerging Applications in Material Science and Supramolecular Chemistry
The utility of this compound extends beyond pharmaceuticals into the realm of material science and nanotechnology. chemimpex.comchemimpex.com Its ability to serve as a building block for complex molecular architectures makes it suitable for creating novel materials with tailored properties. chemimpex.com
Development of Peptide-Based Hydrogels and Nanomaterials
Derivatives of L-2,4-diaminobutyric acid are being explored for the creation of advanced materials like peptide-based hydrogels. chemimpex.com These hydrogels can be designed for specific applications, including sophisticated drug delivery systems and scaffolds for tissue engineering. chemimpex.com The incorporation of this amino acid derivative into peptide structures allows for the formation of complex, self-assembling nanomaterials. chemimpex.com The precise control over the molecular structure afforded by using protected amino acids is critical in designing these advanced materials.
Role in Polymer Synthesis and Surface Functionalization
This compound is recognized as a valuable intermediate in the synthesis of novel polymers and biomaterials. chemimpex.comlookchem.com It can be used as a monomer to create polymers with specific functionalities. lookchem.com Furthermore, its application in bioconjugation facilitates surface functionalization, where biomolecules are attached to surfaces to create biocompatible materials or diagnostic arrays. chemimpex.comchemimpex.com This capability is crucial for developing materials used in biomedical devices and research tools.
Analytical and Characterization Methodologies for Boc L 2,4 Diaminobutyric Acid
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for the analysis of amino acid derivatives. It is primarily used to separate the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Boc-L-2,4-diaminobutyric acid and its various protected forms. Commercial suppliers consistently use HPLC to validate the purity of their products, which is a critical parameter for their use as building blocks in solid-phase peptide synthesis (SPPS) and other sensitive applications. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for precise quantification of the main component and any impurities. Purity levels for commercially available derivatives are typically high, often exceeding 97%, which is a prerequisite for successful and high-yield peptide synthesis. chemimpex.comchemimpex.comchemimpex.com
The following table showcases purity data for this compound and related derivatives as determined by HPLC, according to various suppliers.
| Compound Name | CAS Number | Purity (as per HPLC) |
| Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | 125238-99-5 | ≥ 99.5% chemimpex.com |
| Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | 117106-21-5 | ≥ 97% chemimpex.com |
| This compound | 25691-37-6 | 98% aksci.comchemscene.comoakwoodchemical.com |
| Nα-Ac-Nγ-Boc-L-2,4-diaminobutyric acid | 201351-32-8 | ≥ 99% chemimpex.com |
This table is interactive. Click on the headers to sort the data.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). In the context of diaminobutyric acid analysis, UHPLC is particularly valuable for resolving and differentiating closely related isomers. For instance, L-2,4-diaminobutyric acid (DAB) is a naturally occurring isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA). researchgate.net UHPLC, often coupled with UV (UHPLC-UV) or mass spectrometry (UHPLC-MS) detectors, is a suitable and powerful method for the distinct identification and quantification of these isomers in complex mixtures. sigmaaldrich.com This capability is crucial for ensuring the isomeric purity of the parent L-2,4-diaminobutyric acid before it is derivatized with the Boc-protecting group.
Mass Spectrometry Applications in Structural Elucidation of Derivatives
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for monitoring reactions and elucidating the structures of newly synthesized derivatives of this compound.
Research into the synthesis of N-methylated derivatives of Fmoc-Dab(Boc)-OH demonstrates the utility of LC-MS. uq.edu.au In one study, the reductive alkylation of a Boc-Dab-OH substrate was expected to yield the dimethylated product, Boc-Dab(Me2)-OH. However, LC-MS analysis revealed that the reaction produced a mixture of two products: the desired compound and a cyclic pyrimidine-based analogue, which were found to co-elute. uq.edu.au This highlights the ability of mass spectrometry to identify unexpected byproducts and provide crucial insights into reaction pathways, which is vital for optimizing synthetic methods and ensuring the structural identity of the final product. Further separation and analysis are then required to confirm the structure of each component. uq.edu.au
General Spectroscopic Methods for Confirming Molecular Integrity
Spectroscopic techniques are routinely used to confirm the structural integrity of this compound and its derivatives. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical bonds and atomic arrangement.
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. In a detailed analysis of the related compound Nγ-acetyl-L-2,4-diaminobutyric acid, specific IR bands were assigned to key vibrations, such as the amide and NH vibrations at 1650 cm⁻¹ and 3280 cm⁻¹, respectively. mdpi.com For a Boc-protected compound, IR spectroscopy is particularly useful for confirming the presence of the Boc group through its characteristic carbonyl (C=O) stretching frequency, typically found around 1680-1700 cm⁻¹. The disappearance of this peak can be used to monitor the successful removal of the Boc protecting group during synthesis.
The table below summarizes key vibrational bands observed in the spectroscopic analysis of a closely related derivative, Nγ-acetyl-L-2,4-diaminobutyric acid, which are indicative of the data obtained from such methods. mdpi.com
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| Raman | 2929 | C-H stretch |
| IR | 1537 | N-H bend / C-N stretch |
| IR | 1650 | Amide I (C=O stretch) |
| IR | 3280 | N-H stretch |
This table is interactive. Click on the headers to sort the data.
Computational and Theoretical Investigations of Boc L 2,4 Diaminobutyric Acid and Its Constructs
Molecular Modeling and Conformation Analysis of Peptide Derivatives
The conformational landscape of a peptide is largely defined by its backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ). The presence of the N-terminal Boc group imposes significant steric constraints, generally restricting the conformational freedom of the first residue. In peptides starting with Boc-L-Dab, the bulky tert-butyl group limits the accessible φ angle, influencing the local backbone conformation.
Molecular dynamics simulations can be employed to explore the conformational space of Boc-L-Dab-containing peptides in different environments, such as in vacuum or explicit solvent. nih.govmdpi.com These simulations track the atomic motions of the peptide over time, revealing stable conformations, folding pathways, and dynamic behavior. The analysis focuses on parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide. mdpi.com For a Dab residue, a key area of investigation is the flexibility of its side chain and its potential to form intramolecular hydrogen bonds between the side-chain amine (Nγ) and backbone carbonyl groups, which can stabilize specific turn or helical structures.
Conformational analysis of peptides containing dehydro-residues has shown that even minor changes can preclude folded structures, demonstrating the importance of intermolecular forces in dictating conformational variations in the absence of strong intramolecular hydrogen bonds. nih.gov Similarly, for Boc-L-Dab peptides, computational analysis would elucidate the interplay between the steric hindrance from the Boc group, the hydrogen bonding potential of the Dab side chain, and the intrinsic conformational preferences of the adjacent amino acids.
| Parameter | Description | Relevance to Boc-L-Dab Peptides |
|---|---|---|
| Dihedral Angles (φ, ψ, ω) | Define the conformation of the peptide backbone. | Determines the secondary structure (e.g., helix, sheet, turn). The Boc group can restrict the φ angle of the N-terminal Dab. |
| Side-Chain Torsions (χ) | Describe the orientation of the amino acid side chain. | Analyzes the flexibility of the Dab side chain and its potential for intramolecular interactions. |
| Hydrogen Bonds | Non-covalent interactions that stabilize secondary and tertiary structures. | Investigates potential H-bonds between the Dab Nγ-H and backbone atoms, which can stabilize turns. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the conformational stability of the peptide during an MD simulation. |
| Potential Energy Surface | Represents the energy of a molecule as a function of its geometry. | Identifies low-energy, stable conformations (local minima) of the peptide. |
Quantum Chemical Calculations (e.g., DFT) for Reactivity and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like Boc-L-2,4-diaminobutyric acid. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are not accessible through classical molecular mechanics methods.
DFT calculations can be used to optimize the geometry of the molecule and determine its most stable conformation in the gas phase or with implicit solvent models. A key output of these calculations is the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. For Boc-L-Dab, the MEP would highlight the electronegative regions around the carbonyl oxygens and the electropositive regions near the amide and side-chain amine protons, indicating sites prone to electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbital (FMO) theory is another critical aspect analyzed through DFT. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Quantum chemical studies on related aminobutyric acid isomers have calculated such properties to compare their relative stabilities and redox potentials. nih.gov
Furthermore, DFT can compute various molecular descriptors that quantify reactivity. These include chemical hardness, electronegativity, and the electrophilicity index, which help in predicting how the molecule will behave in different chemical reactions. This information is invaluable for understanding the reactivity of the Dab side chain during peptide synthesis and modification.
| Property | Definition | Significance for Boc-L-Dab |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identifies reactive sites for chemical modification and intermolecular interactions. |
Prediction of Structural Motifs and Secondary Structure Induction in Peptides (e.g., 3₁₀-Helices)
The incorporation of non-standard amino acids is a common strategy to stabilize specific secondary structures in peptides. nih.gov The 3₁₀-helix is the third most common secondary structure in proteins, characterized by a hydrogen bond between the carbonyl group of residue i and the amide group of residue i+3. explorationpub.com This results in a tighter, more elongated helix than the classic α-helix (i to i+4 hydrogen bonding).
Computational methods are essential for predicting how a residue like L-2,4-diaminobutyric acid might influence the formation of such motifs. Secondary structure prediction algorithms, such as those implemented in PEP-FOLD or PSIPRED, can provide an initial assessment of the helical propensity of a sequence containing Dab. biorxiv.org However, these tools are often trained on databases of natural proteins, and their accuracy for peptides with non-standard residues may be limited.
Therefore, more specialized computational approaches are necessary. Molecular dynamics simulations can reveal the dynamic equilibrium between different helical forms (e.g., 3₁₀- vs. α-helix) and identify the key interactions that stabilize a particular conformation. nih.gov Studies on peptides rich in α-aminoisobutyric acid (Aib), a potent helix inducer, have shown that peptide length and sequence can dictate the transition between 3₁₀- and α-helical structures. nih.govresearchgate.netias.ac.in
For a Boc-L-Dab residue, computational modeling would explore several factors:
Backbone Constraints : The Dab residue itself does not impose the same rigid backbone constraints as Aib. Its conformational preference would be more similar to that of other L-amino acids.
Side-Chain Interactions : The primary amine on the Dab side chain can act as a hydrogen bond donor or acceptor. Modeling can investigate whether an intramolecular hydrogen bond can form between the Nγ of Dab at position i and the backbone carbonyl of a preceding residue (e.g., i-2 or i-3). Such an interaction could potentially stabilize a turn or a helical structure, acting as a "side-chain staple."
Solvent Effects : The interaction of the charged or polar side chain with the solvent will also play a critical role in determining the conformational preference, a factor that can be explicitly modeled in MD simulations.
| Property | α-Helix | 3₁₀-Helix |
|---|---|---|
| Residues per Turn | 3.6 | 3.0 |
| Hydrogen Bonding Pattern | C=O(i) → H-N(i+4) | C=O(i) → H-N(i+3) |
| Average φ, ψ Angles | ~ (-60°, -45°) | ~ (-60°, -30°) |
| Helix Rise per Residue | 1.5 Å | 2.0 Å |
| Packing | Wider, more compact | Thinner, more elongated |
In Silico Approaches to Scaffold Design and Ligand-Target Interactions in Drug Discovery
In silico methods are integral to modern drug discovery, enabling the rational design of molecules with desired therapeutic properties. rsc.orgchemrxiv.org Peptides containing this compound are valuable constructs in this process, where the Dab residue can serve either as part of the peptide scaffold or as a key interacting moiety.
Scaffold Design: The Dab side chain provides a versatile handle for chemical modification. Its terminal primary amine can be used to attach various functional groups, such as fluorophores, linkers for bioconjugation, or pharmacophoric elements to improve binding affinity or selectivity. Computational approaches can guide this "scaffold decoration" process. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the physicochemical properties of different substituents on the Dab side chain with biological activity, helping to predict which modifications are most likely to succeed. nih.gov
Ligand-Target Interactions: When a Boc-L-Dab-containing peptide is designed as a ligand (e.g., an inhibitor of a protein-protein interaction), molecular docking is a primary computational tool used to predict its binding mode and affinity. mdpi.com Docking algorithms place the peptide into the binding site of a target protein and score the resulting poses based on intermolecular forces like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
| In Silico Method | Application | Relevance to Boc-L-Dab Constructs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target. | Models how the peptide fits into a binding site and identifies key interactions involving the Dab side chain (e.g., salt bridges). |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-target complex over time. | Assesses the stability of the predicted binding pose and reveals conformational changes upon binding. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | Defines the importance of the Dab side-chain amine as a hydrogen bond donor or charged feature for target recognition. |
| QSAR | Relates chemical structure to biological activity quantitatively. | Predicts the activity of new peptide analogues based on modifications to the Dab side chain. |
| Virtual Screening | Computationally screens large libraries of compounds for potential hits. | Can be used to identify small molecules that mimic the binding mode of a Dab-containing peptide. |
Future Directions and Research Opportunities
Advancements in Stereocontrolled Synthesis of Unnatural Amino Acids
The synthesis of unnatural amino acids with precise stereochemical control is a cornerstone of modern medicinal chemistry and materials science. While various synthetic routes to 2,4-diaminobutyric acid and its derivatives have been developed, future advancements will likely focus on enhancing efficiency, scalability, and stereoselectivity.
One patented method for the synthesis of 2,4-diaminobutyric acid derivatives starts with homoserine. patsnap.comgoogle.com This approach involves the protection of the amino and carboxyl groups, followed by the introduction of a phthaloyl group via a Mitsunobu reaction, and subsequent deprotection steps to yield the final product. google.com Another established route utilizes γ-butyrolactone as a starting material, which undergoes reactions with potassium phthalimide (B116566) to introduce the necessary amino functionalities. cdnsciencepub.com
More recent research has also shed light on the biosynthesis of mirror-image isomers of poly(2,4-diaminobutyric acid). nih.gov This research revealed that while the biosynthetic pathways for the L- and D-isomers are similar, the pathway for the D-isomer includes a racemase gene. nih.gov The synthetase for the D-isomer selectively activates D-2,4-diaminobutyric acid, demonstrating a biological mechanism for stereocontrol governed by adenylation activity. nih.gov
Future research in this area will likely focus on the development of novel catalytic methods to achieve even higher levels of stereocontrol in the synthesis of diaminobutyric acid derivatives. This could involve the use of chiral catalysts or enzymatic processes to create highly pure enantiomers, which are crucial for the development of next-generation therapeutics and functional materials.
Table 1: Synthetic and Biosynthetic Approaches to 2,4-Diaminobutyric Acid Derivatives
| Starting Material | Key Reactions | Stereocontrol Method | Reference(s) |
| Homoserine | Protection, Mitsunobu reaction, Deprotection | Use of chiral starting material | patsnap.comgoogle.com |
| γ-Butyrolactone | Reactions with potassium phthalimide | Not specified | cdnsciencepub.com |
| L-2,4-diaminobutyric acid | Enzymatic polymerization | Racemase and stereoselective synthetase | nih.gov |
Integration into Advanced Combinatorial and High-Throughput Screening Platforms
Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the process of drug discovery and materials development by enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govamericanpeptidesociety.org The inclusion of unnatural amino acids like L-2,4-diaminobutyric acid derivatives in these libraries significantly expands the chemical space that can be explored. researchgate.net
Synthetic combinatorial libraries are particularly well-suited for incorporating a wide variety of building blocks, including D-amino acids and other non-proteinogenic amino acids. researchgate.net Boc-L-2,4-diaminobutyric acid, with its protected alpha-amino group and a free gamma-amino group, is an ideal candidate for inclusion in such libraries. The side-chain amine can be used as a point of diversification, allowing for the attachment of a wide range of chemical moieties to create libraries of peptides and peptidomimetics with diverse functionalities.
Recent advancements in high-throughput screening technologies, such as fiber-optic array scanning, now allow for the screening of libraries containing billions of compounds. nih.govacs.orgchemrxiv.org These platforms can identify compounds with high affinity for biological targets, including proteins and receptors. nih.govacs.orgchemrxiv.org The integration of peptides containing L-2,4-diaminobutyric acid into these mega-high-throughput screening platforms could accelerate the discovery of novel therapeutic leads.
Future research will likely focus on developing new methods for encoding and sequencing combinatorial libraries containing unnatural amino acids to streamline the hit identification process. nih.gov Furthermore, the development of novel solid-phase synthesis strategies will be crucial for the efficient and automated synthesis of diverse libraries based on the this compound scaffold.
Exploration of Novel Bio-inspired Material Applications
Nature provides a vast array of materials with remarkable properties, from the strength of spider silk to the adhesive capabilities of mussels. nih.govmdpi.com Bio-inspired polymers, which seek to mimic the structure and function of natural materials, represent a promising area of research with applications in biomedicine and regenerative medicine. nih.govmdpi.com
Polymers and copolymers of amino acids are of particular interest due to their biocompatibility and biodegradability. dovepress.com For instance, polyglutamic acid, a biopolymer composed of glutamate (B1630785) residues, is being explored for applications in tissue engineering and drug delivery. dovepress.com Similarly, the biosynthesis of homopolymers of 2,4-diaminobutyric acid suggests that this amino acid can also serve as a monomer for the creation of functional biopolymers. nih.gov
The presence of the side-chain amino group in L-2,4-diaminobutyric acid provides a handle for cross-linking or functionalization, which could be used to tune the mechanical properties and biological activity of the resulting materials. For example, these polymers could be designed to mimic the extracellular matrix to support tissue regeneration or be functionalized with antimicrobial agents to create self-sterilizing surfaces. nih.gov
Future research will likely involve the synthesis and characterization of novel polymers and copolymers incorporating L-2,4-diaminobutyric acid. This will include exploring different polymerization techniques and investigating the structure-property relationships of the resulting materials. Furthermore, the development of bio-inspired materials with advanced functionalities, such as self-healing or stimuli-responsive properties, will be a key area of focus. nih.gov
Computational Design of Next-Generation Peptide-Based Scaffolds and Bioconjugates
Computational modeling has become an indispensable tool in the design and engineering of peptides and proteins with novel functions. mdpi.comnih.gov By incorporating unnatural amino acids into computational models, researchers can design peptides with enhanced stability, target affinity, and specific structural constraints. nih.govnih.govforesight.org
The unique structural features of L-2,4-diaminobutyric acid make it an attractive building block for the computational design of constrained peptide scaffolds. The side-chain amine can be used to form cyclic peptides or to introduce specific structural motifs that can pre-organize the peptide into a bioactive conformation. Computational methods can be used to explore the conformational space of these constrained peptides and to predict their binding affinity for specific targets. nih.gov
Moreover, the side-chain amine of L-2,4-diaminobutyric acid provides a convenient site for bioconjugation. chemimpex.comchemimpex.com This allows for the attachment of other molecules, such as imaging agents, therapeutic payloads, or polymers, to create multifunctional bioconjugates. Computational modeling can aid in the design of these bioconjugates by predicting the optimal linker chemistry and attachment site to maintain the biological activity of the peptide.
Future research in this area will focus on the development of more accurate force fields and sampling algorithms for modeling peptides containing unnatural amino acids. digitellinc.com This will enable the de novo design of complex peptide-based scaffolds with precisely controlled architectures and functionalities. nih.govnih.gov Additionally, the integration of machine learning and artificial intelligence with computational modeling will further accelerate the discovery and optimization of next-generation peptide-based therapeutics and biomaterials. mdpi.comnih.gov
Q & A
Q. What are the key physicochemical properties of Boc-L-2,4-diaminobutyric acid, and how are they characterized experimentally?
this compound (CAS 25691-37-6) is characterized by a molecular formula of C₉H₁₈N₂O₄, a molecular weight of 218.25 g/mol, and a melting point range of 203–208°C. Its specific rotation is -9°±2 (C=1 in glacial acetic acid). Key analytical methods include:
Q. How is this compound utilized as a building block in peptide synthesis?
The Boc (tert-butyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA). The γ-amino group remains reactive for coupling with carboxylic acids or other residues, facilitating the synthesis of structurally complex peptides .
Q. What is the role of L-2,4-diaminobutyric acid (L-DABA) in GABA transaminase inhibition, and how does Boc protection influence this activity?
L-DABA acts as a weak GABA transaminase inhibitor (IC₅₀ >500 μM) by competitively binding to the enzyme’s active site, elevating GABA levels in vitro. However, this compound itself is not directly bioactive in this context; the Boc group must be enzymatically or chemically removed to regenerate L-DABA for functional studies .
Advanced Research Questions
Q. What experimental strategies resolve stereochemical challenges in synthesizing this compound derivatives for peptide-based therapeutics?
Q. How can researchers address contradictory data on the antitumor efficacy of L-DABA derivatives in vivo?
Discrepancies in tumor suppression studies may arise from:
- Dosage Variability : Optimize dosing regimens using pharmacokinetic models (e.g., compartmental analysis).
- Metabolic Stability : Evaluate this compound’s stability in serum via LC-MS to ensure proper prodrug activation.
- Tumor Model Selection : Compare results across syngeneic, xenograft, and patient-derived tumor models .
Q. What methodologies are employed to study this compound’s role in ectoine biosynthesis pathways?
- Gene Knockout Studies : Delete ectB (encoding L-2,4-diaminobutyric acid transaminase) in halophilic bacteria to observe ectoine production via HPLC.
- Isotopic Labeling : Use ¹³C-labeled this compound to trace metabolic flux in engineered E. coli strains .
Q. How can researchers optimize the regioselective alkylation of this compound for drug discovery?
- Protecting Group Strategy : Temporarily block the γ-amino group with Fmoc (fluorenylmethyloxycarbonyl) to direct alkylation to the α-position.
- Reaction Monitoring : Real-time FTIR to track intermediate formation during alkylation with propargyl bromide .
Methodological Considerations
Q. What analytical techniques validate the structural integrity of this compound in complex matrices?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group placement and backbone structure (e.g., δ 1.4 ppm for tert-butyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (theoretical m/z 218.25) .
Q. How do researchers differentiate this compound from related isomers in metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
